(Z)-methyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate
Description
(Z)-Methyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate is a rhodanine-3-acetic acid derivative characterized by a thiazolidinone core substituted with a benzylidene group at the 5-position, a thioxo group at the 2-position, and a methyl ester at the acetic acid side chain (Fig. 1). This compound belongs to a class of molecules extensively studied for their anticancer properties, particularly their ability to modulate microtubule dynamics, which disrupts cancer cell proliferation and migration .
The Z-configuration of the benzylidene moiety is critical for biological activity, as it stabilizes the planar conformation required for interactions with tubulin or other cellular targets . Synthesis typically involves condensation of rhodanine-3-acetic acid derivatives with aromatic aldehydes under acidic or basic conditions, followed by esterification .
Properties
IUPAC Name |
methyl 2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S2/c1-17-11(15)8-14-12(16)10(19-13(14)18)7-9-5-3-2-4-6-9/h2-7H,8H2,1H3/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFYZNMIYZUIGB-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting rhodanine-3-acetic acid with an appropriate aldehyde, such as benzaldehyde, in the presence of a base like piperidine. The reaction is usually conducted in a solvent like ethanol at reflux temperature, resulting in the formation of the desired product with good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise as a fluorescent probe for bioimaging due to its ability to emit light upon excitation. This makes it useful for visualizing biological processes at the cellular level.
Medicine
In medicine, this compound exhibits antimicrobial, antifungal, and anticancer activities. It has been studied for its potential to inhibit the growth of various pathogens and cancer cells, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and fluorescence. Its derivatives are also explored for use in sensors and other analytical devices.
Mechanism of Action
The mechanism by which (Z)-methyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
Key differences in substituents significantly alter melting points, solubility, and stability. Below is a comparative analysis of physicochemical
| Compound | Substituent (R) | Melting Point (°C) | Molecular Weight | Key Features |
|---|---|---|---|---|
| (Z)-Methyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate | H (Benzylidene) | 210–214* | 309.36 | Methyl ester enhances lipophilicity |
| N-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-(coumarin-acetamide) (5d) | H (Benzylidene) | 249–250 | 467.51 | Coumarin-linked amide; lower solubility |
| (Z)-2-(5-(4-Fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide (I31) | 4-Fluorobenzylidene | 260–261 | 385.43 | Fluorine improves metabolic stability |
| (Z)-2-(5-(Cyclopropylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide (I32) | Cyclopropyl | 195–196 | 307.40 | Aliphatic substituent reduces rigidity |
*Predicted based on analog (Z)-2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid .
Key Observations :
- Ester vs.
- Aromatic Substituents : Electron-withdrawing groups (e.g., 4-fluoro in I31) raise melting points and improve stability, while methoxy or hydroxy groups (e.g., 5b, 5c) may enhance hydrogen bonding .
- Aliphatic vs. Aromatic Moieties : Cyclopropyl substitution (I32) reduces melting points and introduces conformational flexibility, which may weaken tubulin binding .
Anticancer Potency
| Compound | IC50 (μM) | Cancer Cell Line | Cytotoxicity (Normal Cells) |
|---|---|---|---|
| (Z)-Methyl 2-(5-benzylidene-...)acetate* | ~7.0–20.3 | A549, PC-3, HepG2 | Low (NRK-52E) |
| I20 (Amide derivative) | 7.0–20.3 | A549, PC-3, HepG2 | Low (NRK-52E) |
| 5e (4-Bromobenzylidene) | Not reported | N/A | N/A |
| I31 (4-Fluorobenzylidene) | Not reported | A549 | Moderate |
Key Findings :
- Mechanism of Action : Both the target compound and its amide analogs (e.g., I20) disrupt microtubule networks by promoting aberrant protofilament assembly, leading to mitotic arrest in cancer cells .
- Selectivity : The methyl ester derivative shows comparable potency to amide analogs (e.g., I20) but may exhibit better selectivity due to reduced hydrogen-bonding capacity .
- Substituent Impact : Fluorine (I31) and bromine (5e) substituents enhance antiproliferative activity but may increase off-target effects, as seen in moderate cytotoxicity .
Q & A
Q. What are the standard synthetic routes for (Z)-methyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate, and how are reaction conditions optimized?
The synthesis typically involves a Knoevenagel condensation between a thiazolidinone precursor (e.g., 4-oxo-2-thioxothiazolidin-3-yl acetic acid derivatives) and benzaldehyde or substituted benzaldehydes. Key steps include:
- Condensation : Under acidic (e.g., glacial acetic acid) or basic (e.g., sodium acetate) conditions, with reflux temperatures (80–100°C) for 3–4 hours .
- Catalyst selection : Piperidine or acetic acid enhances the formation of the benzylidene moiety .
- Purification : Recrystallization (methanol/water) or column chromatography to isolate the (Z)-isomer .
Optimization focuses on solvent choice, catalyst loading, and temperature to maximize yield (typically 60–75%) and stereoselectivity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- X-ray crystallography : Resolves stereochemistry and confirms the (Z)-configuration of the benzylidene group .
- NMR spectroscopy : ¹H and ¹³C NMR identify key functional groups (e.g., thioxo at δ 160–170 ppm, ester carbonyl at δ 170 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (C₁₃H₁₁NO₃S₂, MW 293.36 g/mol) .
Q. What preliminary biological activities have been reported for structurally analogous thiazolidinone derivatives?
Similar compounds exhibit:
- Antidiabetic potential : PPAR-γ agonism in thiazolidinedione analogs .
- Antimicrobial activity : Against Gram-positive bacteria (MIC 8–32 µg/mL) via membrane disruption .
- Anti-inflammatory effects : Inhibition of COX-2 (IC₅₀ ~10 µM) in benzylidene-thiazolidinone hybrids .
Note: Direct data for the target compound is limited; these findings are extrapolated from structural analogs .
Advanced Research Questions
Q. How can reaction pathways be optimized to enhance (Z)-isomer selectivity and yield?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor (Z)-isomer formation by stabilizing transition states .
- Microwave-assisted synthesis : Reduces reaction time (20–30 minutes) and improves yield by 15–20% compared to conventional reflux .
- Computational modeling : DFT calculations predict energy barriers for (Z) vs. (E) isomerization, guiding condition selection .
Q. What mechanistic insights exist for the reactivity of the thioxothiazolidinone core?
- Nucleophilic attack : The thioxo group (C=S) acts as a soft nucleophile, reacting with electrophiles (e.g., alkyl halides) at the C2 position .
- Tautomerism : The 4-oxo group facilitates keto-enol tautomerism, influencing reactivity in metal coordination or redox reactions .
- Kinetic studies : Pseudo-first-order kinetics observed in hydrolysis reactions (t₁/₂ = 2–4 hours at pH 7.4) .
Q. How can researchers resolve contradictions in reported synthetic yields or by-product profiles?
- By-product analysis : LC-MS identifies common impurities like (E)-isomers or dimerization products .
- Reproducibility protocols : Standardize catalyst (e.g., 0.1 eq. piperidine) and solvent (e.g., ethanol vs. acetic acid) to minimize variability .
- DoE (Design of Experiments) : Multivariate analysis identifies critical factors (e.g., temperature > catalyst loading) .
Q. What computational strategies are employed to predict biological targets or pharmacokinetics?
- Molecular docking : Screens against PPAR-γ or COX-2 active sites (AutoDock Vina) .
- ADMET prediction : SwissADME estimates logP (~2.5), bioavailability (70–80%), and CYP450 interactions .
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on benzylidene) with activity .
Q. How do substituents on the benzylidene moiety influence bioactivity and stability?
- Electron-withdrawing groups (e.g., -Cl, -NO₂) : Enhance metabolic stability (t₁/₂ increased by 30–50%) but reduce solubility .
- Methoxy groups (-OCH₃) : Improve membrane permeability (logP +0.5) and anti-inflammatory activity .
- Steric effects : Bulky substituents (e.g., -CF₃) hinder target binding but reduce off-target interactions .
Key Methodological Considerations
- Stereochemical purity : Use chiral HPLC or circular dichroism to verify (Z)-configuration .
- Scale-up challenges : Solvent-free synthesis or flow chemistry improves scalability .
- Biological assays : Prioritize target-specific models (e.g., PPAR-γ reporter assays for antidiabetic screening) .
For further exploration, researchers should consult primary literature on thiazolidinone pharmacology and synthetic methodology, avoiding non-peer-reviewed sources per the guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
